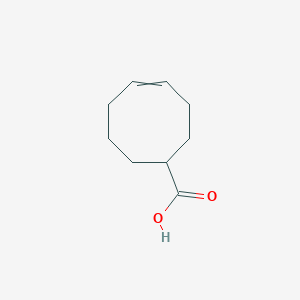

Cyclooct-4-ene-1-carboxylic acid

Descripción general

Descripción

Cyclooct-4-ene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various cycloalkene derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclooct-4-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with ozone or hydrogen peroxide, followed by reduction with sodium borohydride . Another method includes the reaction of cyclooctene with carbon dioxide in the presence of a catalyst .

Industrial Production Methods

In industrial settings, cyclooct-4-ene carboxylic acid is typically produced through large-scale ozonolysis of cyclooctene, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cyclooct-4-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclooct-4-ene-1,2-dicarboxylic acid.

Reduction: Reduction of the carboxylic acid group can yield cyclooct-4-ene-1-methanol.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Cyclooct-4-ene-1,2-dicarboxylic acid.

Reduction: Cyclooct-4-ene-1-methanol.

Substitution: Various cyclooctene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Common Reactions

The compound undergoes several key reactions:

- Oxidation : Converts to cyclooct-4-ene-1,2-dicarboxylic acid.

- Reduction : Yields cyclooct-4-ene-1-methanol.

- Substitution : The carboxylic acid group can be replaced with amines or alcohols.

Organic Synthesis

Cyclooct-4-ene-1-carboxylic acid serves as a crucial building block in organic synthesis. Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound is utilized to create complex organic molecules and polymers.

Biological Studies

The compound is employed in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are particularly useful in investigating drug interactions within cellular environments . For instance, the development of click chemistry probes using cyclooct-4-ene derivatives has enhanced the visualization of drug-target interactions in live cells, aiding cancer research .

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have shown promise as tools for cancer immunotherapy. The compound's ability to form stable conjugates with bioactive molecules allows for targeted delivery systems that improve drug efficacy while minimizing side effects .

Case Study 1: Click Chemistry Probes

A study highlighted the synthesis of a new trans-cyclooctene derivative, aminomethyl-trans-cyclooct-4-ene (amTCO), which was coupled with inhibitors targeting indoleamine 2,3-dioxygenase (IDO1). This probe demonstrated superior performance in visualizing IDO1 in cancer cells compared to traditional methods, showcasing the utility of cyclooctene derivatives in drug discovery .

Case Study 2: Photochemical Synthesis

Research on large-scale flow photochemical synthesis of functionalized trans-cyclooctenes demonstrated efficient conversion processes using this compound as a starting material. This approach yielded high purity products essential for further applications in pharmaceuticals and specialty chemicals .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Product | Key Reagents | Yield (%) |

|---|---|---|---|

| Oxidation | Cyclooct-4-ene-1,2-dicarboxylic acid | Potassium permanganate | Varies |

| Reduction | Cyclooct-4-ene-1-methanol | Sodium borohydride | Varies |

| Substitution | Various cyclooctene derivatives | Thionyl chloride | Varies |

Table 2: Applications of Cyclooct-4-ene Derivatives

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Organic Synthesis | Building blocks for complex molecules | Cyclooctenyl derivatives |

| Biological Research | Drug-target interaction studies | amTCO |

| Medicinal Chemistry | Cancer immunotherapy agents | IDO1 inhibitors |

Mecanismo De Acción

The mechanism of action of cyclooct-4-ene carboxylic acid involves its interaction with specific molecular targets and pathways.

Actividad Biológica

Cyclooct-4-ene-1-carboxylic acid is a cyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

This compound (C9H14O2) features a cyclooctene ring with a carboxylic acid functional group. Its molecular weight is approximately 154.21 g/mol, and it exists in various stereoisomeric forms, which can influence its reactivity and biological interactions.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, its structural analogs have shown promising properties in various biological contexts:

- Anticancer Properties : Compounds similar to this compound have been explored for their anticancer potential. Research indicates that these compounds can interact with cellular targets involved in cancer progression, thus offering avenues for therapeutic development .

- Bioorthogonal Chemistry : The compound's structure allows it to participate in bioorthogonal reactions, which are crucial for targeted drug delivery systems. This property enables selective interactions with biomolecules without disturbing natural biological processes .

1. Click Chemistry Applications

A significant area of research involves the use of cyclooctene derivatives in click chemistry, particularly in the development of probes for studying drug-target interactions. For instance, a trans-cyclooctene derivative was utilized to create a probe targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunotherapy . The study demonstrated that this probe could effectively visualize IDO1 localization in live cells, highlighting the utility of cyclooctene derivatives in cancer research.

2. Synthesis and Stability Studies

Research has focused on synthesizing functionalized cyclooctenes through various methods, including photochemical processes. A study reported high conversion rates when using specific resins in the synthesis of trans-cyclooctenes from this compound . This stability under aqueous conditions makes these compounds attractive for further biological studies.

Comparative Analysis of Related Compounds

The following table summarizes key structural analogs of this compound and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclooctene | C8H14 | Basic cycloalkene structure without functional groups |

| Cyclooct-4-enecarboxylic acid | C9H14O2 | Directly related through hydrolysis |

| Methyl cyclohexene carboxylate | C9H16O2 | Similar ester functionality but different ring size |

| Cyclopentene carboxylic acid | C5H8O2 | Smaller ring structure; useful in various syntheses |

Propiedades

IUPAC Name |

cyclooct-4-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJSFMMHUAFBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.